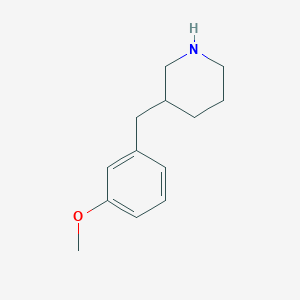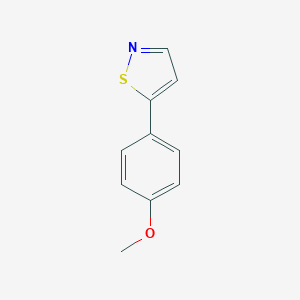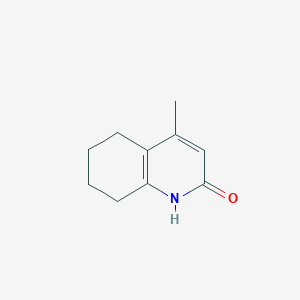
4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one
Overview
Description
4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one, also known as THQ, is a synthetic organic compound with a tetrahydroquinoline structure. It has a molecular formula of C10H13NO and a molecular weight of 163.22 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The Smiles notation is O=C1NC2=C(CCCC2)C©=C1 .Physical And Chemical Properties Analysis
The boiling point of this compound is approximately 384.9±15.0 C at 760 mmHg . The melting point is around 248-250 C .Scientific Research Applications
Structural Analysis
4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one and its derivatives have been studied for their crystal structures using X-ray diffraction techniques. These studies are crucial for understanding the molecular geometry and electronic properties of these compounds, which are vital for their applications in various scientific fields (Albov, Rybakov, Babaev, & Aslanov, 2004).
Mass Spectrometry Analysis
The mass spectra of tetrahydroquinolines, including this compound, have been recorded to understand their fragmentation mechanisms. This information is valuable for the identification and structural elucidation of these compounds in various scientific studies (Draper & Maclean, 1968).
Synthesis and Molecular Structures
Research has been conducted on the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, providing insights into the structural aspects of these molecules. Such studies are essential for the development of new synthetic methods and applications in medicinal chemistry (Rudenko et al., 2012).
Tubulin-Polymerization Inhibition
Compounds containing the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety, structurally related to this compound, have been evaluated for their potential as tubulin-polymerization inhibitors. These findings are significant in the development of new anticancer agents (Wang et al., 2014).
Biological Properties
A series of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives have been synthesized and tested for their antiproliferative activity. Understanding their biological properties is crucial for the development of new therapeutic agents (Facchetti et al., 2020).
Ultrasound Irradiation Synthesis
Research has been conducted on the synthesis of methyl 2-methyl-4-aryl-5-oxo-1H,4H-5,6,7,8-tetrahydroquinoline-3-carboxylates using ultrasound irradiation. This method represents a novel approach to chemical synthesis, offering advantages in terms of efficiency and environmental impact (Thirumalai, Murugan, & Ramakrishnan, 2006).
Properties
IUPAC Name |
4-methyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h6H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNZOMYQYUQHSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302432 | |
| Record name | 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16236-70-7 | |
| Record name | 16236-70-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one](/img/structure/B177190.png)
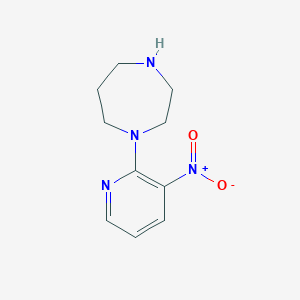
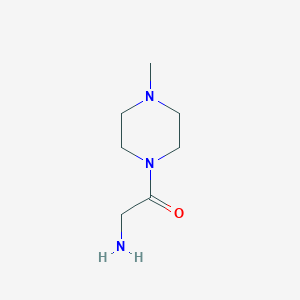
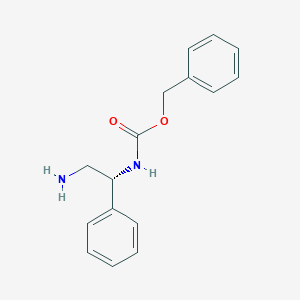

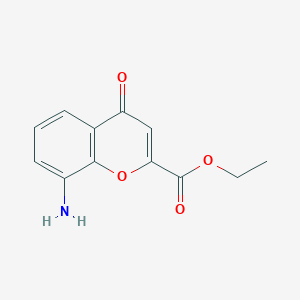
![3-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B177203.png)
![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B177207.png)
![Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B177209.png)
